molecular formula C16H20N2O4S B12700181 Acetic acid, (((1-(4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzothiazin-6-yl)ethylidene)amino)oxy)-, ethyl ester CAS No. 91120-00-2

Acetic acid, (((1-(4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzothiazin-6-yl)ethylidene)amino)oxy)-, ethyl ester

Cat. No.: B12700181
CAS No.: 91120-00-2
M. Wt: 336.4 g/mol
InChI Key: XMCUZCVTCGPTIO-BOPFTXTBSA-N
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Description

ACETIC ACID,2-[[[1-(4-ETHYL-3,4-DIHYDRO-3-OXO-2H-1,4-BENZOTHIAZIN-6-YL)ETHYLIDENE]AMINO]OXY]-,ETHYL ESTER: is a complex organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETIC ACID,2-[[[1-(4-ETHYL-3,4-DIHYDRO-3-OXO-2H-1,4-BENZOTHIAZIN-6-YL)ETHYLIDENE]AMINO]OXY]-,ETHYL ESTER typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzothiazine Core: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiazine ring.

    Introduction of the Ethyl Group: The ethyl group is introduced through alkylation reactions using ethyl halides.

    Formation of the Acetic Acid Ester: This step involves esterification reactions, typically using acetic anhydride or acetyl chloride in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Common industrial methods include:

    Batch Processing: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Processing: This method allows for the continuous production of the compound, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ACETIC ACID,2-[[[1-(4-ETHYL-3,4-DIHYDRO-3-OXO-2H-1,4-BENZOTHIAZIN-6-YL)ETHYLIDENE]AMINO]OXY]-,ETHYL ESTER undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzothiazine derivatives.

Scientific Research Applications

ACETIC ACID,2-[[[1-(4-ETHYL-3,4-DIHYDRO-3-OXO-2H-1,4-BENZOTHIAZIN-6-YL)ETHYLIDENE]AMINO]OXY]-,ETHYL ESTER has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Explored for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ACETIC ACID,2-[[[1-(4-ETHYL-3,4-DIHYDRO-3-OXO-2H-1,4-BENZOTHIAZIN-6-YL)ETHYLIDENE]AMINO]OXY]-,ETHYL ESTER involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory and infectious processes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Properties

CAS No.

91120-00-2

Molecular Formula

C16H20N2O4S

Molecular Weight

336.4 g/mol

IUPAC Name

ethyl 2-[(Z)-1-(4-ethyl-3-oxo-1,4-benzothiazin-6-yl)ethylideneamino]oxyacetate

InChI

InChI=1S/C16H20N2O4S/c1-4-18-13-8-12(6-7-14(13)23-10-15(18)19)11(3)17-22-9-16(20)21-5-2/h6-8H,4-5,9-10H2,1-3H3/b17-11-

InChI Key

XMCUZCVTCGPTIO-BOPFTXTBSA-N

Isomeric SMILES

CCN1C(=O)CSC2=C1C=C(C=C2)/C(=N\OCC(=O)OCC)/C

Canonical SMILES

CCN1C(=O)CSC2=C1C=C(C=C2)C(=NOCC(=O)OCC)C

Origin of Product

United States

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